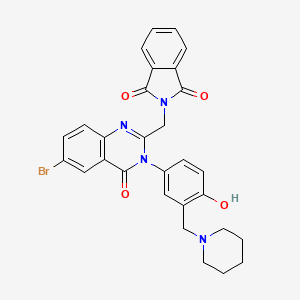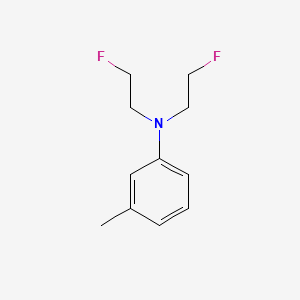
n,n-Bis(2-fluoroethyl)-3-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n-Bis(2-fluoroethyl)-3-methylaniline: is an organic compound with the molecular formula C11H15F2N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two 2-fluoroethyl groups, and a methyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-fluoroethyl)-3-methylaniline typically involves the reaction of 3-methylaniline with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified by distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: n,n-Bis(2-fluoroethyl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The fluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azido or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
n,n-Bis(2-fluoroethyl)-3-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including cytotoxic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in cancer treatment.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of n,n-Bis(2-fluoroethyl)-3-methylaniline involves its interaction with cellular components. The fluoroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to cytotoxic effects. This mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound interferes with cell division and induces apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- n,n-Bis(2-chloroethyl)-3-methylaniline
- n,n-Bis(2-bromoethyl)-3-methylaniline
- n,n-Bis(2-iodoethyl)-3-methylaniline
Comparison:
- n,n-Bis(2-fluoroethyl)-3-methylaniline is unique due to the presence of fluoroethyl groups, which impart different chemical and biological properties compared to chloro, bromo, or iodo derivatives.
- The fluoroethyl groups enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
- The cytotoxicity and mechanism of action may vary among these compounds, with the fluoro derivative potentially offering a better therapeutic index.
Eigenschaften
CAS-Nummer |
13452-69-2 |
|---|---|
Molekularformel |
C11H15F2N |
Molekulargewicht |
199.24 g/mol |
IUPAC-Name |
N,N-bis(2-fluoroethyl)-3-methylaniline |
InChI |
InChI=1S/C11H15F2N/c1-10-3-2-4-11(9-10)14(7-5-12)8-6-13/h2-4,9H,5-8H2,1H3 |
InChI-Schlüssel |
ZRONTTDZOLEQPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N(CCF)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


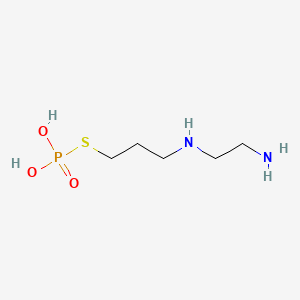
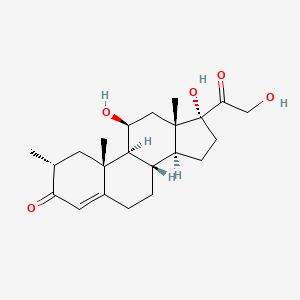
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13733681.png)


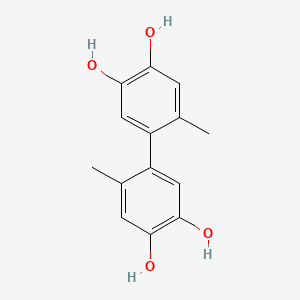
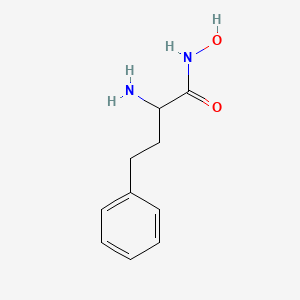
![3',7'-Dihydroxy-2'-(hydroxymethyl)-2',4',7'-trimethyl-2',7'-dihydrospiro[cyclopropane-1,5'-inden]-6'(3'h)-one](/img/structure/B13733711.png)
![[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate](/img/structure/B13733712.png)

![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733726.png)

![But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol](/img/structure/B13733730.png)
